molecular formula C9H16O2 B1444086 3,3-Dimethylcyclohexane-1-carboxylic acid CAS No. 52209-77-5

3,3-Dimethylcyclohexane-1-carboxylic acid

Cat. No. B1444086
CAS RN: 52209-77-5
M. Wt: 156.22 g/mol
InChI Key: JVTKAQYLRKDVOL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 52209-77-5 . It has a molecular weight of 156.22 .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclohexane-1-carboxylic acid consists of a cyclohexane ring with two methyl groups attached to the third carbon atom and a carboxylic acid group attached to the first carbon atom .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclohexane-1-carboxylic acid is a liquid at room temperature . The compound’s physical form and properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Enol Lactones

3,3-Dimethylcyclohexane-1-carboxylic acid plays a role in the synthesis of enol lactones. In a study, the intramolecular O-vinylation of carboxylic acids with vinyl bromides was catalyzed by CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine, leading to the synthesis of five- and six-membered enol lactones. This catalytic system also efficiently cycloisomerized alkynoic acids (Sun et al., 2009).

Antibacterial Compound Synthesis

Another study explored the treatment of 5,5-Dimethylcyclohexane-1,3-dione with semicarbazide, which led to the formation of various compounds with potential antibacterial activities. These synthesized compounds showed significant activity against Gram-positive bacteria compared to standard drugs like ampicillin trihydrate (Dabholkar & Ansari, 2008).

Hexahyroquinolines Preparation

Pyridinium-1-sulfonic acid-2-carboxylic acid chloride, a related compound, was synthesized and used as a catalyst for the preparation of hexahydroquinolines. This process involved a one-pot multi-component condensation reaction, highlighting the efficiency and low cost of the method (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Cyclohexane Ring Configuration Studies

Research on the configuration of the cyclohexane ring included synthesizing various methylcyclohexane carboxylic acids, including 3,3-dimethylcyclohexane-1-carboxylic acid. This work contributed to understanding the uniplanar structure of the cyclohexane ring (Desai & Hunter, 1936).

Optoelectronic Properties of Dyes

7-(Diethylamino)-coumarin-3-carboxylic acid, a similar compound, was investigated for its aggregation and complex formation effects, which influence its optoelectronic properties. This study is relevant to its application as a laser dye, fluorescent label, and biomedical inhibitor (Liu et al., 2014).

Photo-induced Addition in Organic Synthesis

The photo-induced addition of acetic acid to cyclohexene derivatives was studied, highlighting the role of similar compounds in organic synthesis and reaction mechanisms (Leong et al., 1973).

Safety And Hazards

The safety information for 3,3-Dimethylcyclohexane-1-carboxylic acid indicates that it is dangerous . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves/eye protection, rinsing cautiously with water if it gets in the eyes, and immediately calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

3,3-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKAQYLRKDVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734770
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclohexane-1-carboxylic acid

CAS RN

52209-77-5
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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